1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-(Phenylsulfonyl)-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features both phenylsulfonyl and propylsulfonyl groups attached to a piperazine ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine typically involves the reaction of piperazine with phenylsulfonyl chloride and propylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Piperazine is reacted with phenylsulfonyl chloride in an organic solvent like dichloromethane or chloroform, in the presence of a base.
Step 2: The intermediate product is then reacted with propylsulfonyl chloride under similar conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under suitable conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(Phenylsulfonyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine depends on its interaction with specific molecular targets. The sulfonyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors, influencing their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Phenylsulfonyl)piperazine
- 1-(Propylsulfonyl)piperazine
- 1-(Phenylsulfonyl)-4-(methylsulfonyl)piperazine
- 1-(Phenylsulfonyl)-4-(butylsulfonyl)piperazine
Uniqueness
1-(Phenylsulfonyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both phenylsulfonyl and propylsulfonyl groups, which can impart distinct chemical and biological properties compared to other piperazine derivatives. This dual substitution can enhance its reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-propylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-2-12-20(16,17)14-8-10-15(11-9-14)21(18,19)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHVKUSTQPFGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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